molecular formula C10H11FO B7846999 1-(3-Fluorophenyl)-2-methylpropan-1-one

1-(3-Fluorophenyl)-2-methylpropan-1-one

Cat. No.: B7846999
M. Wt: 166.19 g/mol
InChI Key: ORQXKBJEEMVAMN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C8H7FO. This compound features a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-methylpropan-1-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction. In this process, 3-fluorobenzene is reacted with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-methylpropan-1-one undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).

  • Reduction: Reduction of the compound can yield 1-(3-fluorophenyl)-2-methylpropan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), manganese dioxide (MnO2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • 3-Fluorobenzaldehyde (from oxidation)

  • 1-(3-Fluorophenyl)-2-methylpropan-1-ol (from reduction)

  • Various nucleophilic substitution products

Scientific Research Applications

1-(3-Fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

1-(3-Fluorophenyl)-2-methylpropan-1-one is structurally similar to other fluorinated aromatic ketones, such as 4-fluoroacetophenone and 2-fluoroacetophenone. its unique position of the fluorine atom on the benzene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.

Comparison with Similar Compounds

  • 4-Fluoroacetophenone

  • 2-Fluoroacetophenone

  • 1-(2-Fluorophenyl)-2-methylpropan-1-one

Properties

IUPAC Name

1-(3-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXKBJEEMVAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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